Emethallicin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

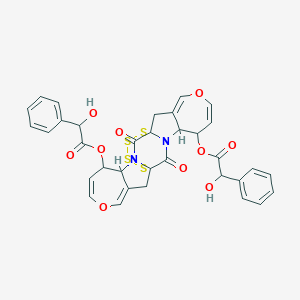

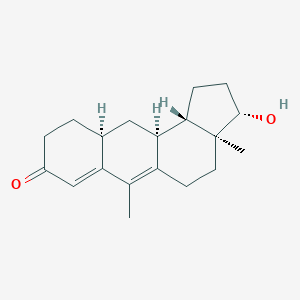

Emethallicin C is a natural product that belongs to the class of macrolides. It was first isolated from the marine bacterium Emethallica sp. in 2013. Emethallicin C has a unique structure and exhibits potent antibacterial activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Due to its promising biological activity, Emethallicin C has attracted significant attention from the scientific community.

Aplicaciones Científicas De Investigación

Emethallicin C has shown potent antibacterial activity against a broad range of Gram-positive bacteria. Therefore, it has potential applications in the development of new antibiotics to combat antibiotic-resistant bacteria. Emethallicin C has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, Emethallicin C has been shown to inhibit biofilm formation, which is a critical factor in bacterial infections. Therefore, it has potential applications in wound healing and medical device coatings.

Mecanismo De Acción

The mechanism of action of Emethallicin C has not been fully elucidated. However, several studies have suggested that it inhibits bacterial protein synthesis by binding to the bacterial ribosome. Emethallicin C has been shown to bind to the 50S subunit of the bacterial ribosome, which is responsible for peptide bond formation. This binding leads to the inhibition of protein synthesis, which ultimately leads to bacterial cell death.

Biochemical and Physiological Effects:

Emethallicin C has been shown to exhibit potent antibacterial activity against a broad range of Gram-positive bacteria. It has also been shown to exhibit anti-inflammatory activity and inhibit biofilm formation. However, the biochemical and physiological effects of Emethallicin C on human cells have not been fully elucidated. Therefore, further studies are required to determine the potential toxicity and side effects of Emethallicin C.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of Emethallicin C is its potent antibacterial activity against a broad range of Gram-positive bacteria. Therefore, it can be used as a positive control in antibacterial assays. However, Emethallicin C is a complex molecule that contains 24 chiral centers and a 26-membered macrolide ring. Therefore, its synthesis is challenging and requires significant expertise and resources. Furthermore, the potential toxicity and side effects of Emethallicin C on human cells need to be carefully evaluated before its clinical use.

Direcciones Futuras

Emethallicin C has shown promising biological activity and has potential applications in the development of new antibiotics and anti-inflammatory drugs. Therefore, further studies are required to determine its mechanism of action, biochemical and physiological effects, and potential toxicity and side effects. Furthermore, the synthesis of Emethallicin C and its analogs needs to be optimized to increase the yield and reduce the cost. Finally, the potential clinical applications of Emethallicin C need to be carefully evaluated in preclinical and clinical studies.

Métodos De Síntesis

Emethallicin C is a complex molecule that contains 24 chiral centers and a 26-membered macrolide ring. The total synthesis of Emethallicin C is challenging due to its structural complexity. However, several research groups have reported successful synthesis of Emethallicin C using different strategies. One of the most efficient methods for synthesizing Emethallicin C is the convergent strategy, which involves the synthesis of two fragments followed by their coupling. This method has been used by several research groups to synthesize Emethallicin C and its analogs.

Propiedades

Número CAS |

125187-55-5 |

|---|---|

Nombre del producto |

Emethallicin C |

Fórmula molecular |

C34H28N2O10S4 |

Peso molecular |

752.9 g/mol |

Nombre IUPAC |

[16-(2-hydroxy-2-phenylacetyl)oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] 2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C34H28N2O10S4/c37-27(19-7-3-1-4-8-19)29(39)45-23-11-13-43-17-21-15-33-32(42)36-26-22(16-34(36,48-50-49-47-33)31(41)35(33)25(21)23)18-44-14-12-24(26)46-30(40)28(38)20-9-5-2-6-10-20/h1-14,17-18,23-28,37-38H,15-16H2 |

Clave InChI |

DEIRUUOMXKDMID-UHFFFAOYSA-N |

SMILES |

C1C2=COC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)C(C8=CC=CC=C8)O |

SMILES canónico |

C1C2=COC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)C(C8=CC=CC=C8)O |

Sinónimos |

emethallicin C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

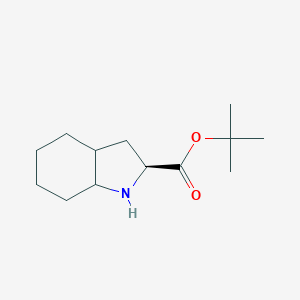

![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)